3-ethyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
Description
3-ethyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities, and an oxadiazole moiety, which is often associated with antimicrobial and anti-inflammatory properties.
Properties
IUPAC Name |
3-ethyl-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-3-24-19(25)15-10-6-7-11-16(15)21-20(24)27-12-17-22-18(23-26-17)14-9-5-4-8-13(14)2/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAVKFPRGDDVQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps:
Formation of the Oxadiazole Ring: This step involves the reaction of 2-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring.
Synthesis of the Quinazolinone Core: The quinazolinone core is synthesized by reacting anthranilic acid with ethyl acetoacetate under acidic conditions to form 3-ethyl-3,4-dihydroquinazolin-4-one.
Coupling of the Two Moieties: The final step involves the coupling of the oxadiazole and quinazolinone moieties through a thioether linkage. This is achieved by reacting the oxadiazole derivative with 3-ethyl-3,4-dihydroquinazolin-4-one in the presence of a suitable base and a thiolating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
3-ethyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-ethyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is not fully understood but is believed to involve multiple molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It may inhibit key enzymes in the biosynthesis of bacterial cell walls or modulate signaling pathways involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
3-ethyl-2-methylquinazolin-4-one: Lacks the oxadiazole moiety, which may reduce its antimicrobial properties.
2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one: Similar structure but lacks the ethyl group, which may affect its biological activity.
Uniqueness
The presence of both the quinazolinone core and the oxadiazole moiety in 3-ethyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one makes it unique, potentially offering a combination of biological activities that are not present in similar compounds.
Biological Activity
3-ethyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a complex heterocyclic compound that has garnered attention due to its potential biological activities. Its structure combines a quinazolinone core with oxadiazole and thiophene moieties, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The IUPAC name for this compound is this compound. The molecular formula is , and it possesses a complex structure that allows for diverse interactions with biological targets.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active or allosteric sites. This modulation can disrupt various cellular pathways.
- Receptor Interaction : It may also interact with cellular receptors that play critical roles in signaling pathways related to cell proliferation and survival.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
The IC50 values indicate the concentration required to inhibit cell viability by 50%, showcasing the compound's potential as an antitumor agent.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies suggest that modifications in the oxadiazole and quinazolinone moieties significantly influence the cytotoxic activity. For instance:
- Substituents on the Oxadiazole Ring : Variations in substituents can enhance or diminish activity against specific cancer cell lines.
This relationship is crucial for guiding further synthetic modifications to improve efficacy.
Case Studies
A notable case study involved the synthesis and evaluation of derivatives of this compound. Researchers reported that certain derivatives exhibited enhanced cytotoxicity compared to the parent compound, suggesting that strategic modifications can lead to more potent anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
